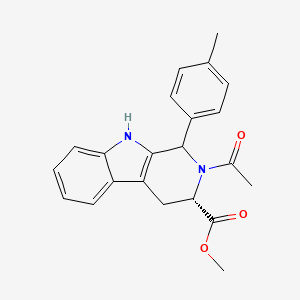
methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the beta-carboline family. This compound is characterized by its unique structure, which includes a tetrahydro-beta-carboline core with various functional groups attached. Beta-carbolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the tetrahydro-beta-carboline core. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: Beta-carbolines, including this compound, have shown promise in modulating biological pathways and have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the areas of neuroprotection and anticancer therapy.
Industry: The compound can be used in the development of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors, influencing neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with similar structural features and biological activities.
Harmaline: A closely related compound with neuroprotective and psychoactive properties.
Tetrahydroharmine: Shares the tetrahydro-beta-carboline core and exhibits similar pharmacological effects.
Uniqueness
Methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate stands out due to its specific functional groups and stereochemistry, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C22H22N2O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl (3S)-2-acetyl-1-(4-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C22H22N2O3/c1-13-8-10-15(11-9-13)21-20-17(16-6-4-5-7-18(16)23-20)12-19(22(26)27-3)24(21)14(2)25/h4-11,19,21,23H,12H2,1-3H3/t19-,21?/m0/s1 |
InChI Key |
OTLRGBJJBMKOLU-ZQRQZVKFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C3=C(C[C@H](N2C(=O)C)C(=O)OC)C4=CC=CC=C4N3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(N2C(=O)C)C(=O)OC)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















